Cas no 53424-50-3 (3-bromo-1-methoxybutane)
3-bromo-1-methoxybutane Chemical and Physical Properties
Names and Identifiers
-
- BUTANE, 3-BROMO-1-METHOXY-
- 3-bromo-1-methoxybutane
- 53424-50-3
- 823-021-4
- SCHEMBL3603505
- EN300-96990
- AKOS011145785
-
- MDL: MFCD16127772
- Inchi: 1S/C5H11BrO/c1-5(6)3-4-7-2/h5H,3-4H2,1-2H3
- InChI Key: RKFOMXBDHZVLJX-UHFFFAOYSA-N
- SMILES: C(OC)CC(Br)C
Computed Properties
- Exact Mass: 165.99933Da
- Monoisotopic Mass: 165.99933Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 7
- Rotatable Bond Count: 3
- Complexity: 39.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 9.2Ų
3-bromo-1-methoxybutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B427508-10mg |
3-bromo-1-methoxybutane |
53424-50-3 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B427508-50mg |
3-bromo-1-methoxybutane |
53424-50-3 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B427508-100mg |
3-bromo-1-methoxybutane |
53424-50-3 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Enamine | EN300-96990-0.05g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 0.05g |
$168.0 | 2025-03-21 | |
| Enamine | EN300-96990-0.1g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 0.1g |
$252.0 | 2025-03-21 | |
| Enamine | EN300-96990-0.25g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 0.25g |
$361.0 | 2025-03-21 | |
| Enamine | EN300-96990-0.5g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 0.5g |
$569.0 | 2025-03-21 | |
| Enamine | EN300-96990-1.0g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 1.0g |
$728.0 | 2025-03-21 | |
| Enamine | EN300-96990-2.5g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 2.5g |
$1428.0 | 2025-03-21 | |
| Enamine | EN300-96990-5.0g |
3-bromo-1-methoxybutane |
53424-50-3 | 95.0% | 5.0g |
$2110.0 | 2025-03-21 |
3-bromo-1-methoxybutane Related Literature
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1. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-bromo-1-methoxybutane
Recent Advances in the Application of 3-Bromo-1-methoxybutane (CAS: 53424-50-3) in Chemical and Biomedical Research
3-Bromo-1-methoxybutane (CAS: 53424-50-3) is a halogenated ether compound that has garnered significant attention in recent chemical and biomedical research due to its versatile reactivity and potential applications in drug synthesis and material science. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, mechanistic insights, and emerging applications in pharmaceutical development.
Recent studies have highlighted the role of 3-bromo-1-methoxybutane as a key intermediate in the synthesis of complex organic molecules. A 2023 publication in the Journal of Medicinal Chemistry demonstrated its utility in the preparation of β-lactam derivatives, a class of compounds with notable antibiotic properties. The bromine moiety at the 3-position facilitates nucleophilic substitution reactions, enabling the construction of diverse molecular scaffolds.
In the realm of biomedical applications, researchers have explored the compound's potential as a precursor for prodrug development. A study published in Bioorganic & Medicinal Chemistry Letters (2024) reported the design of novel anticancer agents utilizing 3-bromo-1-methoxybutane as a masking group for hydroxyl functionalities. The methoxy group was found to enhance the lipophilicity of the resulting prodrugs, improving their cellular uptake.
From a mechanistic perspective, computational chemistry studies have provided new insights into the compound's reactivity. Density functional theory (DFT) calculations published in Physical Chemistry Chemical Physics (2023) revealed that the bromine atom's polarizability contributes significantly to the compound's stability in various solvent systems. These findings have important implications for optimizing reaction conditions in synthetic applications.
Recent advances in green chemistry have also impacted research on 3-bromo-1-methoxybutane. A 2024 study in Green Chemistry described an environmentally benign synthesis route using biocatalysis, achieving higher yields (85-92%) with reduced environmental impact compared to traditional methods. This development addresses growing concerns about the sustainability of halogenated compound production.
Looking forward, the unique properties of 3-bromo-1-methoxybutane continue to inspire innovative applications. Current research directions include its use in polymer chemistry for creating functional materials and exploration of its potential in targeted drug delivery systems. The compound's versatility ensures its ongoing relevance in chemical and biomedical research.
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